molecular formula C11H14N4O4 B1683428 Xylotubercidin CAS No. 64526-29-0

Xylotubercidin

Cat. No. B1683428
CAS RN: 64526-29-0
M. Wt: 266.25 g/mol
InChI Key: HDZZVAMISRMYHH-FBSDJGSXSA-N
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Description

Synthesis Analysis

The synthesis of Xylotubercidin involves a process called retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

The molecular structure of Xylotubercidin can be analyzed using various tools such as ChemSpider and MolView . These tools provide a visual representation of the molecule and allow for the exploration of its 3D structure.


Chemical Reactions Analysis

The chemical reactions involving Xylotubercidin can be studied using various electroanalytical tools . These tools can provide insights into the redox-active intermediates involved in the reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of Xylotubercidin can be analyzed using various techniques . These properties are essential for understanding its function as a biomaterial.

Scientific Research Applications

Xylotubercidin in Antiviral Research

A study found that Xylotubercidin, a xylosyl analog of tubercidin, exhibited significant potency against herpes simplex virus type 2 (HSV-2). The research demonstrated its efficacy in various HSV-2 animal model infections, suggesting potential for both topical and systemic treatment of HSV-2 infections (De Clercq & Robins, 1986).

Xylotubercidin in Cancer Research

Effects on Cultured Leukemia Cells

A study compared the effects of Xylotubercidin and its sugar-substituted analogs on cultured mouse L1210 leukemia cells. Xylotubercidin demonstrated significant cytotoxicity, highlighting its potential in leukemia research (Cass et al., 1982).

Xylotubercidin in Metabolic Research

Impact on Fatty Acid Metabolism

Research on 5-iodotubercidin, an adenosine kinase inhibitor related to Xylotubercidin, showed effects on lipid metabolism in rat hepatocytes. The study provides insights into its role in fatty acid metabolism, which could be relevant for metabolic disorder research (García-Villafranca & Castro, 2002).

Xylotubercidin in Gastrointestinal Research

Butyrate-Release in Colitis Treatment

A study on xylan butyrate ester, a butyrate-releasing polysaccharide derivative, found significant anti-inflammatory activity in a murine model of ulcerative colitis. This research indicates potential applications of Xylotubercidin-related compounds in gastrointestinal disorders (Zha et al., 2019).

Xylotubercidin in Oral Health

Probiotic Intervention with Xylitol

A study evaluating Lactobacillus salivarius containing xylitol showed improved periodontal conditions in volunteers. This suggests a possible connection between Xylotubercidin-related compounds and oral health improvement (Shimauchi et al., 2008).

properties

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7+,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZZVAMISRMYHH-FBSDJGSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xylotubercidin

CAS RN

64526-29-0
Record name Xylotubercidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064526290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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